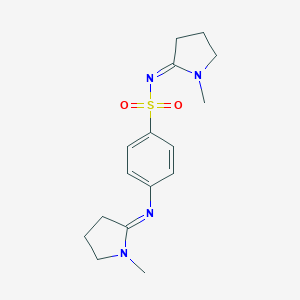
N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide involves several steps. The synthetic route typically includes the reaction of 1-methyl-2-pyrrolidinylidene with benzenesulfonamide under specific conditions. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity .
化学反応の分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In the field of medicine, it has shown promise as a hypoglycemic agent, potentially offering a safer alternative to existing treatments for diabetes. Its unique structure also makes it a valuable compound for research in organic chemistry and pharmacology .
作用機序
The mechanism of action of N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its hypoglycemic effects by inhibiting glucose transport and enhancing glucose uptake in cells. This compound’s unique structure allows it to interact with different molecular targets compared to other hypoglycemic agents .
類似化合物との比較
When compared to other similar compounds, N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide stands out due to its unique structure and mechanism of action. Similar compounds include phenformin, buformin, and metformin, which are also used as hypoglycemic agents. this compound has been shown to have fewer side effects and a different mode of action, making it a potentially safer and more effective alternative .
特性
CAS番号 |
126826-73-1 |
|---|---|
分子式 |
C16H22N4O2S |
分子量 |
334.4 g/mol |
IUPAC名 |
(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C16H22N4O2S/c1-19-11-3-5-15(19)17-13-7-9-14(10-8-13)23(21,22)18-16-6-4-12-20(16)2/h7-10H,3-6,11-12H2,1-2H3/b17-15?,18-16- |
InChIキー |
PATMDZCYMFAZSK-UHFFFAOYSA-N |
SMILES |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C |
異性体SMILES |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)/N=C\3/CCCN3C |
正規SMILES |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C |
同義語 |
(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene )amino]benzenesulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















